
9,10-Diphenylanthracene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Diphenylanthracene-2-carbonitrile: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two phenyl groups attached to the 9 and 10 positions of the anthracene ring, and a carbonitrile group at the 2 position. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carbonitrile typically involves the following steps:
Formation of 9,10-Diphenylanthracene: This can be achieved through a Friedel-Crafts alkylation reaction where anthracene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbonitrile Group: The 2-position of the anthracene ring can be functionalized using a nitrile source such as cyanogen bromide (BrCN) under basic conditions. This step may require a catalyst like copper(I) cyanide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to enhance the efficiency and yield of the reaction.
Catalytic Functionalization: Employing advanced catalytic systems to introduce the carbonitrile group with high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9,10-Diphenylanthracene-2-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the carbonitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Substitution: The phenyl groups and the carbonitrile group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Anthraquinones
Reduction: Primary amines
Substitution: Halogenated anthracenes, substituted nitriles
Scientific Research Applications
9,10-Diphenylanthracene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties. It is also employed in the study of photophysical processes and as a precursor for the synthesis of other complex organic molecules.
Biology: Utilized in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9,10-Diphenylanthracene-2-carbonitrile exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as bioimaging and optoelectronics. The molecular targets and pathways involved include:
Fluorescent Probing: Interaction with biological molecules to provide imaging contrast.
Photodynamic Therapy: Generation of reactive oxygen species upon light activation to induce cell death in cancer cells.
Comparison with Similar Compounds
9,10-Diphenylanthracene-2-carbonitrile can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Lacks the carbonitrile group, resulting in different photophysical properties.
2-Cyanoanthracene: Contains a carbonitrile group but lacks the phenyl groups, leading to variations in reactivity and applications.
Anthracene-9-carbonitrile: Similar in having a carbonitrile group but differs in the position of substitution, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of phenyl and carbonitrile groups, which confer distinct photophysical and chemical properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
103035-10-5 |
|---|---|
Molecular Formula |
C27H17N |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
9,10-diphenylanthracene-2-carbonitrile |
InChI |
InChI=1S/C27H17N/c28-18-19-15-16-24-25(17-19)27(21-11-5-2-6-12-21)23-14-8-7-13-22(23)26(24)20-9-3-1-4-10-20/h1-17H |
InChI Key |
MRYLMYIABMQRML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


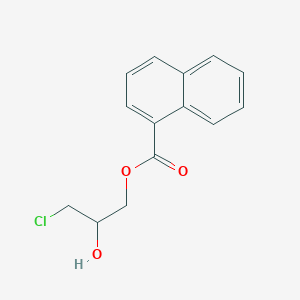

![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
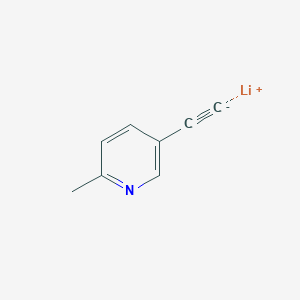
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
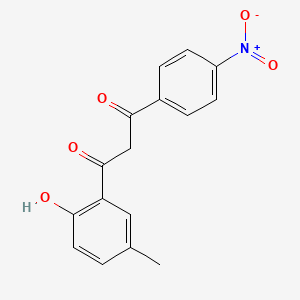

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

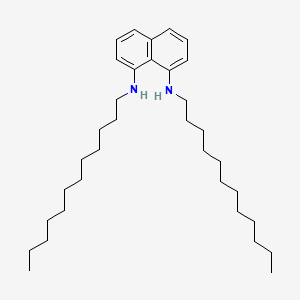
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)
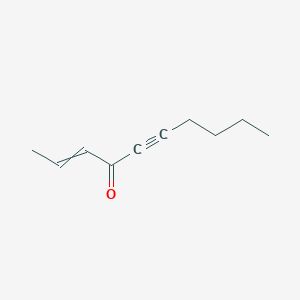
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)
